[1-(1-Adamantyl)-1-methylethyl]amine hydrochloride
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Overview
Description
[1-(1-Adamantyl)-1-methylethyl]amine hydrochloride: is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic hydrocarbon known for its stability and unique structural properties. This compound is often used in medicinal chemistry due to its antiviral and antiparkinsonian properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Adamantyl)-1-methylethyl]amine hydrochloride typically involves the reaction of adamantane derivatives with appropriate amines. One common method includes the Ritter reaction, where adamantane is reacted with acetonitrile and sulfuric acid to form N-(1-adamantyl)-acetamide. This intermediate is then hydrolyzed to produce the desired amine .
Industrial Production Methods: Industrial production often employs a two-step process starting from 1-bromoadamantane. The first step involves the reaction of 1-bromoadamantane with formamide to produce N-(1-adamantyl)-formamide. This intermediate is then hydrolyzed using hydrochloric acid to yield this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially with halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(1-Adamantyl)-1-methylethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential antiviral properties. It has shown efficacy against various strains of influenza viruses .
Medicine: Medically, it is used in the treatment of Parkinson’s disease and as an antiviral agent. Its ability to cross the blood-brain barrier makes it effective in neurological applications .
Industry: In the industrial sector, it is used in the production of polymers and as a stabilizer in various chemical processes .
Mechanism of Action
The mechanism of action of [1-(1-Adamantyl)-1-methylethyl]amine hydrochloride involves its interaction with specific molecular targets. In antiviral applications, it inhibits the replication of viral RNA by interfering with the viral polymerase enzyme. In the treatment of Parkinson’s disease, it acts as an antagonist to the NMDA receptor, thereby modulating neurotransmitter release and reducing symptoms .
Comparison with Similar Compounds
Amantadine: Another adamantane derivative used as an antiviral and antiparkinsonian agent.
Rimantadine: Similar to amantadine but with a different side chain, used primarily as an antiviral.
Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonistic properties.
Uniqueness: What sets [1-(1-Adamantyl)-1-methylethyl]amine hydrochloride apart is its enhanced stability and efficacy in crossing the blood-brain barrier, making it particularly effective in neurological applications .
Properties
IUPAC Name |
2-(1-adamantyl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N.ClH/c1-12(2,14)13-6-9-3-10(7-13)5-11(4-9)8-13;/h9-11H,3-8,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCVKLQGFFSMAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C12CC3CC(C1)CC(C3)C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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